Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c1-2-32-24(28)21-20(17-6-4-3-5-7-17)16-33-23(21)25-22(27)18-8-10-19(11-9-18)34(29,30)26-12-14-31-15-13-26/h3-11,16H,2,12-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTWPIDPTPYCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring, a morpholinosulfonyl group, and a benzamido moiety. Its IUPAC name is diethyl 3-methyl-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate, which highlights its complex architecture conducive to various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The morpholinosulfonyl group enhances its solubility and bioavailability, facilitating its interaction with molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that affect cellular proliferation and differentiation.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated significant inhibitory effects, suggesting potential applications in treating infections caused by resistant strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| RO4 | Antifungal against Candida albicans | 62.5 |
| O4I2 | Induces Oct3/4 expression in stem cells | N/A |
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Cytotoxicity
Assessments of cytotoxicity reveal that while the compound exhibits potent biological activity, it also necessitates careful evaluation of its safety profile. Preliminary tests on cell lines indicate moderate toxicity, emphasizing the need for further studies to optimize therapeutic indices.
Case Studies
- Stem Cell Research : A study identified that derivatives similar to this compound could enhance the expression of Oct3/4 in embryonic stem cells, which is crucial for maintaining pluripotency. This suggests potential applications in regenerative medicine and stem cell therapy .
- Antimicrobial Testing : In another study focusing on Schiff bases derived from similar structures, several compounds exhibited moderate antifungal activity against Candida species, with implications for developing new antifungal agents .
Future Directions
Research continues to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In Vivo Studies : To better understand pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance potency and reduce toxicity.
- Mechanistic Studies : To elucidate specific molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiophene Derivatives
The compound belongs to a class of ethyl thiophene-3-carboxylates with diverse substitutions. Below is a comparison with structurally related analogs:
Table 1: Comparative Analysis of Thiophene-3-carboxylate Derivatives
Substituent-Driven Property Modulations
The 4-methylpiperazinyl analog (CAS 156724-46-8) contains a tertiary amine, which may improve solubility in acidic environments due to protonation, a feature absent in the morpholinosulfonyl derivative .
Steric and Electronic Effects: The phenyl group at position 4 in both the target compound and CAS 156724-46-8 creates planar steric hindrance, possibly affecting binding to flat hydrophobic pockets. In contrast, the 2-methylpropyl group in Y512-2968 introduces bulkier, flexible steric effects .
Biological Implications: While pharmacological data are unavailable, the morpholinosulfonyl group is commonly associated with kinase inhibition or protease targeting in drug design. The 4-chloro analog (Y512-2968) may exhibit antibacterial or antifungal activity typical of halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
